molecular formula C28H32Cl2N6 B078157 7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine CAS No. 10547-40-7

7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine

Cat. No. B078157
CAS RN: 10547-40-7
M. Wt: 523.5 g/mol
InChI Key: FIERVDLXKNFTPK-UHFFFAOYSA-N
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Description

The compound “7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine” is a derivative of 7-chloro-4-aminoquinoline . These derivatives have been found to be efficient in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .


Synthesis Analysis

The synthesis of these novel 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes, leading to the corresponding Schiff bases .


Molecular Structure Analysis

The structures of these products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . The FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 . The 1H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and the formation of Schiff bases . The nucleophilic aromatic substitution reaction involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by the treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .

properties

IUPAC Name

7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N6/c1-19(33-25-7-9-31-27-15-21(29)3-5-23(25)27)17-35-11-13-36(14-12-35)18-20(2)34-26-8-10-32-28-16-22(30)4-6-24(26)28/h3-10,15-16,19-20H,11-14,17-18H2,1-2H3,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIERVDLXKNFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(C)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909556
Record name N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine)
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Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine

CAS RN

10547-40-7
Record name N1,N4-Bis(7-chloro-4-quinolinyl)-α1,α4-dimethyl-1,4-piperazinediethanamine
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Record name NSC129790
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Record name N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(7-chloro-4-quinolyl)-α,α'-dimethylpiperazine-1,4-diethylamine
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Record name WR-3863
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